

experimental protocol for the synthesis of 5-Fluoro-1-indanol

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Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydro-1H-inden-1-
OL

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Synthesis of 5-Fluoro-1-indanol: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-1-indanol, a valuable intermediate in medicinal chemistry and drug discovery. The procedure outlines the reduction of 5-Fluoro-1-indanone using sodium borohydride, a mild and effective reducing agent.

Introduction

5-Fluoro-1-indanol serves as a key building block in the synthesis of various biologically active molecules. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol details a common and reliable method for the preparation of 5-Fluoro-1-indanol from its corresponding ketone, 5-Fluoro-1-indanone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-Fluoro-1-indanol.

Reagent/Parameter	Molar Equivalent/Value
5-Fluoro-1-indanone	1.0 eq
Sodium borohydride (NaBH ₄)	1.5 eq
Solvent	Methanol
Reaction Temperature	0 °C to Room Temperature
Reaction Time	1 hour at 0 °C, then 2 hours at room temperature

Experimental Protocol

The synthesis of 5-Fluoro-1-indanol is achieved through the reduction of 5-Fluoro-1-indanone. [1] Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones.[2][3]

Materials:

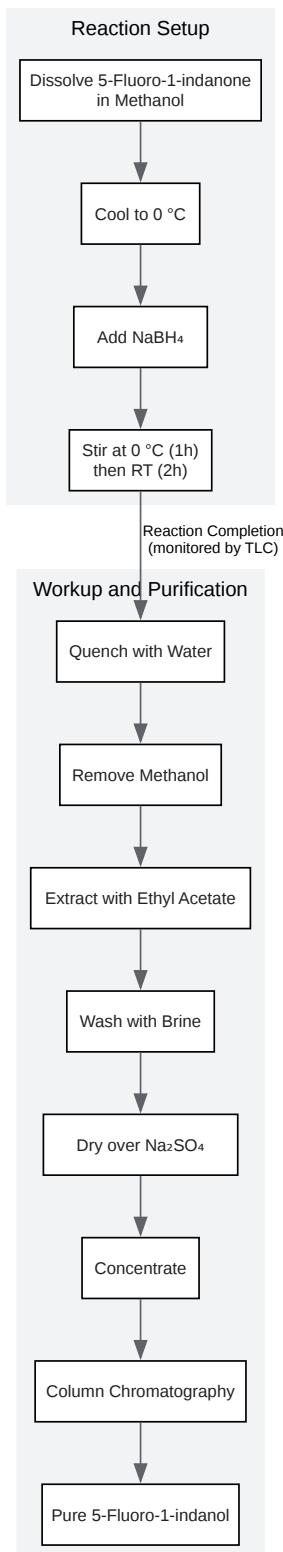
- 5-Fluoro-1-indanone
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Deionized water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol.[1]
- Cooling: Cool the solution to 0 °C using an ice bath.[1]
- Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[1]
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.[1]
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
- Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.[1]
- Solvent Removal: Remove the methanol under reduced pressure.[1]
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
- Concentration: Concentrate the organic solution in vacuo to obtain the crude product.[1]
- Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-Fluoro-1-indanol.[1]

Experimental Workflow

Workflow for the Synthesis of 5-Fluoro-1-indanol

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